molecular formula C23H25ClN4O2 B11302229 N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11302229
M. Wt: 424.9 g/mol
InChI Key: XAMLLLYBYWCXAX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Substitution Reactions: The ethoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the quinoxaline derivative with the piperidine carboxamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted quinoxaline or piperidine derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxylate

Uniqueness

N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H25ClN4O2

Molecular Weight

424.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H25ClN4O2/c1-3-30-23-21(25-18-8-4-5-9-19(18)27-23)28-12-6-7-16(14-28)22(29)26-20-13-17(24)11-10-15(20)2/h4-5,8-11,13,16H,3,6-7,12,14H2,1-2H3,(H,26,29)

InChI Key

XAMLLLYBYWCXAX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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